molecular formula C16H25N B2666393 N-(cyclohexylmethyl)-3-propan-2-ylaniline CAS No. 1041516-46-4

N-(cyclohexylmethyl)-3-propan-2-ylaniline

Katalognummer B2666393
CAS-Nummer: 1041516-46-4
Molekulargewicht: 231.383
InChI-Schlüssel: VMYSWKXCONGPNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclohexylmethyl)-3-propan-2-ylaniline, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. The compound has been shown to have potential therapeutic benefits in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

Wirkmechanismus

CX-5461 targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. The compound binds to the DNA template of RNA polymerase I and inhibits the elongation of the RNA chain. This leads to the inhibition of ribosomal RNA synthesis and subsequent cell death in cancer cells that have an overactive nucleolar stress response.
Biochemical and Physiological Effects:
CX-5461 has been shown to selectively target cancer cells that have an overactive nucleolar stress response, leading to the inhibition of ribosomal RNA synthesis and subsequent cell death. The compound has been shown to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. CX-5461 has also been shown to have minimal toxicity to normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CX-5461 in lab experiments include its selectivity for cancer cells that have an overactive nucleolar stress response, its ability to inhibit ribosomal RNA synthesis, and its potential therapeutic benefits in the treatment of cancer. The limitations of using CX-5461 in lab experiments include its cost, its potential toxicity to normal cells, and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

For research on CX-5461 include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its therapeutic benefits. Further research is also needed to fully understand the mechanism of action of CX-5461 and its potential as a therapeutic agent for cancer.

Synthesemethoden

The synthesis of CX-5461 involves several steps, including the protection of aniline with a tert-butyloxycarbonyl (Boc) group, the reaction of the protected aniline with cyclohexylmethyl bromide to form the N-cyclohexylmethyl-protected aniline, and the deprotection of the Boc group to yield CX-5461. The synthesis of CX-5461 has been described in detail in several research papers.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been extensively studied for its potential therapeutic benefits in the treatment of cancer. The compound has been shown to selectively target cancer cells that have an overactive nucleolar stress response, leading to the inhibition of ribosomal RNA synthesis and subsequent cell death. CX-5461 has been shown to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. Clinical trials are currently underway to evaluate the safety and efficacy of CX-5461 in cancer patients.

Eigenschaften

IUPAC Name

N-(cyclohexylmethyl)-3-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-13(2)15-9-6-10-16(11-15)17-12-14-7-4-3-5-8-14/h6,9-11,13-14,17H,3-5,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYSWKXCONGPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 29553255

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.